molecular formula C13H16F3NO3 B1375254 2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate CAS No. 1478813-80-7

2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate

Cat. No. B1375254
M. Wt: 291.27 g/mol
InChI Key: PASGAXWSCOKSGH-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate is a chemical compound with the CAS Number: 1478813-80-7 . It has a molecular weight of 291.27 . The IUPAC name for this compound is 2,2,2-trifluoroethyl (3-isobutoxyphenyl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16F3NO3/c1-9(2)7-19-11-5-3-4-10(6-11)17-12(18)20-8-13(14,15)16/h3-6,9H,7-8H2,1-2H3,(H,17,18) . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .

Scientific Research Applications

Carbomethoxylating Reactivity

Methyl phenyl carbonate has been investigated as a carbomethoxylating agent for aromatic amines, using group 3 metal triflate catalysts. This process includes carbomethoxylating reactivity relevant to 2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate (Distaso & Quaranta, 2004).

Synthesis Applications

The preparation of isopropyl 2-diazoacetyl(phenyl)carbamate involves the use of various chemical compounds and processes, which may include structures and reactions related to 2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate (Muchalski et al., 2012).

Difluorinated Polyols Synthesis

Trifluoroethyl N-[2-(tert-butyldiphenylsilyloxy)ethyl]-N-isopropylcarbamate has been used in the synthesis of difluorinated polyols, which may provide insights into related compounds like 2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate (Balnaves, Percy, & Palmer, 1999).

Catalyst for N,N′-Alkylidene Biscarbamates

Aluminum tris(dihydrogen phosphate) [Al(H2PO4)3] has been used as a catalyst in the preparation of N,N′-alkylidene biscarbamates, relevant for understanding the applications of 2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate (Shafiee, Zakaria, & Azar, 2010).

Perfluoroalkyl Ketones Reduction

The study of the reduction of perfluoroalkyl ketones with lithium alkoxides can provide insights into the chemical behavior and applications of related compounds like 2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate (Sokeirik et al., 2006).

Luminescence Properties

The study of the luminescence properties of 2-isopropoxy phenyl-N-methyl carbamate may offer insights into the optical properties of similar compounds, including 2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate (Semeluk, Singh, & Unger, 1979).

Safety And Hazards

The compound is considered hazardous. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO3/c1-9(2)7-19-11-5-3-4-10(6-11)17-12(18)20-8-13(14,15)16/h3-6,9H,7-8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASGAXWSCOKSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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